molecular formula C8H10O4 B1382877 Methyl 5-(1-hydroxyethyl)furan-3-carboxylate CAS No. 1803605-59-5

Methyl 5-(1-hydroxyethyl)furan-3-carboxylate

Cat. No. B1382877
M. Wt: 170.16 g/mol
InChI Key: ZGQVJSKZLNUNHL-UHFFFAOYSA-N
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Description

“Methyl 5-(1-hydroxyethyl)furan-3-carboxylate” is a chemical compound with the molecular formula C8H10O4 . It has a molecular weight of 170.16 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 5-(1-hydroxyethyl)furan-3-carboxylate” consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this ring is a carboxylate group (-COO-) and a hydroxyethyl group (-CH2CH2OH) .


Physical And Chemical Properties Analysis

“Methyl 5-(1-hydroxyethyl)furan-3-carboxylate” is a liquid at room temperature . It has a molecular weight of 170.16 .

Scientific Research Applications

Organic Chemistry

  • Summary of the application : Methyl 5-(1-hydroxyethyl)furan-3-carboxylate is used in the regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates .
  • Methods of application : The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .
  • Results or outcomes : Polysubstituted furans were prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates .

Catalytic Organic Synthesis

  • Summary of the application : Methyl 5-(1-hydroxyethyl)furan-3-carboxylate is used in the realm of catalytic organic synthesis by integrating biomass catalytic conversion with organic synthesis techniques .
  • Methods of application : Utilizing N-acetylglucosamine as the primary feedstock, the first phase of the research involves its catalytic transformation into 5-hydroxymethylfurfural (HMF). The subsequent phase employs a condensation reaction between HMF and 3,3-Dimethyl-2-butanone to synthesize a new compound .
  • Results or outcomes : This two-step process not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles .

Synthesis of Polysubstituted Furans

  • Summary of the application : This compound is used in the synthesis of polysubstituted furans with mono- to tricarboxylates .
  • Methods of application : The method involves direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This affords dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .
  • Results or outcomes : The method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well. The current method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups from safe and readily available dimethylsulfonium acylmethylides and different alkyl acetylenic carboxylates .

Biobased Polyester Applications

  • Summary of the application : Methyl 5-(1-hydroxyethyl)furan-3-carboxylate is used in the production of biobased polyesters .
  • Methods of application : A unique strategy for the formation of furan-2,5-dicarboxylic acid (FDCA)-derived esters with methanol and ethylene glycol in concentrated solutions was reported using a six-membered ring acetal of (5-hydroxymethyl)furfural (HMF) with 1,3-propanediol .
  • Results or outcomes : Aerobic oxidative esterification with methanol and ethylene glycol in the presence of a CeO2-supported Au catalyst gave 80-95% yields of methyl furan-2,5-dicarboxylate and bis(2-hydroxyethyl)furan-2,5-dicarboxylate from concentrated HMF-acetal solutions .

Synthesis of Alkyl 2-arylfuran-3-carboxylates

  • Summary of the application : This compound is used in the synthesis of alkyl 2-arylfuran-3-carboxylates .
  • Methods of application : The method involves direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This affords dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .
  • Results or outcomes : The method was extended to synthesize alkyl 2-arylfuran-3-carboxylates, dialkyl 5-substituted furan-2,4-dicarboxylates, and trialkyl 5-substituted furan-2,3,4-tricarboxylates, even alkyl 4-trifluoromethylfuran-3-carboxylates, showing versatile application .

Biological Activity Studies

  • Summary of the application : Methyl 5-(1-hydroxyethyl)furan-3-carboxylate is used in biological activity studies .
  • Methods of application : The presence of tryptamine and acyl ether in the structures led to an increase in anticancer activities, while the amide linkage reduced the activities in comparison with the amine linkage .

properties

IUPAC Name

methyl 5-(1-hydroxyethyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-5(9)7-3-6(4-12-7)8(10)11-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQVJSKZLNUNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CO1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(1-hydroxyethyl)furan-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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